Superior CD40–CD154 Inhibitory Potency: Sub‑Micromolar vs. Low‑Micromolar Activity of Predecessor Dye Inhibitors
Mordant Brown 1 inhibits the CD40–CD154 protein-protein interaction with sub‑micromolar activity, representing a marked improvement over the first-generation small‑molecule organic dye inhibitors identified in 2009, which displayed IC50 values only in the low‑micromolar range [1][2]. This advancement was achieved through focused screening within the chemical space of naphthalenesulfonic acid derivatives.
| Evidence Dimension | CD40–CD154 inhibition potency |
|---|---|
| Target Compound Data | Sub‑micromolar activity (exact IC50 not specified in abstract, but described as 'sub‑micromolar') |
| Comparator Or Baseline | First-generation small‑molecule organic dye inhibitors (2009 study): IC50 values in the low‑micromolar range |
| Quantified Difference | At least one order of magnitude improvement in potency (low‑micromolar → sub‑micromolar) |
| Conditions | In vitro binding assay; human THP‑1 cell‑based functional assay |
Why This Matters
For immunology researchers, this enhanced potency translates to lower compound consumption, reduced solvent/DMSO interference, and improved assay signal-to-noise ratios.
- [1] Margolles-Clark E, Kenyon NS, Ricordi C, Buchwald P. Effective and specific inhibition of the CD40-CD154 costimulatory interaction by a naphthalenesulphonic acid derivative. Chem Biol Drug Des. 2010 Oct;76(4):305-13. View Source
- [2] Margolles-Clark E, et al. Small-molecule costimulatory blockade: organic dye inhibitors of the CD40-CD154 interaction. J Mol Med (Berl). 2009 Nov;87(11):1133-43. View Source
